molecular formula C15H14F3N3O4S B5170882 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

Cat. No. B5170882
M. Wt: 389.4 g/mol
InChI Key: FPQGCVOHIFLPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide, also known as NBD-556, is a small molecule inhibitor that has been extensively studied for its potential in treating a variety of diseases. This compound has been found to have a high affinity for certain enzymes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves the inhibition of specific enzymes, which leads to changes in cellular signaling pathways and gene expression. This ultimately results in the suppression of tumor growth and other disease processes. The exact mechanisms by which 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide exerts its effects are still being studied.
Biochemical and Physiological Effects:
4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of histone deacetylases and carbonic anhydrases, as mentioned previously. These effects have been shown to have therapeutic potential in preclinical models of cancer and other diseases. However, further studies are needed to fully understand the effects of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide on various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is that it has a high affinity for certain enzymes, making it a potent inhibitor. This allows for lower concentrations to be used in experiments, reducing the risk of non-specific effects. However, one limitation of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is that it may not be effective against all types of cancer or disease. Further studies are needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors that can target specific enzymes involved in disease processes. Another area of interest is the use of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanisms by which 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide exerts its effects and to determine its potential for clinical use.

Synthesis Methods

The synthesis of 4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves several steps, including the reaction of 4-nitrobenzenesulfonamide with 2,4-dichloro-5-(trifluoromethyl)aniline, followed by reduction and further reactions to produce the final product. This method has been optimized over time to improve yield and purity.

Scientific Research Applications

4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has been studied extensively for its potential in treating cancer, inflammation, and other diseases. It has been found to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various physiological processes. This inhibition has been shown to have therapeutic effects in preclinical models of cancer and other diseases.

properties

IUPAC Name

4-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S/c16-15(17,18)11-3-6-13(14(9-11)21(22)23)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9,20H,7-8H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQGCVOHIFLPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

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